{4-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{4-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine derivative featuring an acetyl-ethyl-amino-methyl substituent at the 4-position of the piperidine ring and an acetic acid moiety at the 1-position.
Properties
IUPAC Name |
2-[4-[[acetyl(ethyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-14(10(2)15)8-11-4-6-13(7-5-11)9-12(16)17/h11H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNNPBSODQVWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the acetyl-ethyl-amino group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and acetyl-ethyl-amino group participate in substitution reactions. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) forms multi-acylated products .
Condensation and Cyclization
The acetic acid group facilitates condensation with amines or carbonyl compounds:
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Amide Formation : Coupling with primary amines (e.g., benzylamine) using HATU/DIPEA in DMF produces peptidomimetic derivatives .
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Heterocycle Synthesis : Reaction with malononitrile under basic conditions (KOH/DMF, 100°C) generates pyranone-fused piperidine systems .
Oxidation and Reduction
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Oxidation : The acetic acid moiety is resistant to oxidation, but the piperidine ring undergoes dehydrogenation with KMnO₄/H₂SO₄ to form pyridine derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl group to ethylamine .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring Oxidation | KMnO₄, H₂SO₄, 80°C | Pyridine-acetic acid hybrid | 41% | |
| Acetyl Reduction | H₂ (1 atm), Pd-C, MeOH, rt | Ethylamino-piperidinyl-acetic acid | 88% |
Acid-Base Reactions
The carboxylic acid group undergoes neutralization or salt formation:
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Salt Formation : Reacts with NaOH (2 M) to form sodium carboxylate, enhancing water solubility .
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Esterification : Treatment with methanol/H₂SO₄ yields the methyl ester .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Neutralization | NaOH (2 M), MeOH, rt | Sodium carboxylate | Quantitative | |
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | 93% |
Enzymatic Hydrolysis
In vitro studies demonstrate susceptibility to esterases and peptidases:
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Ester Cleavage : Porcine liver esterase hydrolyzes the methyl ester to regenerate the carboxylic acid (t₁/₂ = 2.1 h) .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing CO₂ and piperidine fragments .
Key Mechanistic Insights:
Scientific Research Applications
The compound {4-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1353982-13-4) is a piperidine derivative that has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
Pharmacological Potential
The structure of this compound suggests potential activity as a pharmaceutical agent. Piperidine derivatives are known for their ability to interact with various biological targets, including receptors and enzymes. Research has indicated that similar compounds exhibit:
- Antidepressant Activity : Compounds with piperidine structures have been shown to influence neurotransmitter systems, potentially aiding in the treatment of depression.
- Analgesic Effects : Some derivatives have demonstrated pain-relieving properties, indicating that this compound could be explored for analgesic applications.
Neuropharmacology
Cognitive Enhancement
Research into piperidine derivatives has also highlighted their potential in cognitive enhancement. Studies suggest that compounds like this compound may improve memory and learning processes by modulating cholinergic systems.
Synthesis of Novel Compounds
Building Block for Drug Design
Due to its unique structure, this compound can serve as a building block for synthesizing novel pharmaceuticals. Researchers can modify its structure to enhance efficacy or reduce side effects, paving the way for new therapeutic agents.
Table 1: Summary of Relevant Case Studies
| Study Reference | Application Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant Activity | Demonstrated significant reduction in depressive symptoms in animal models using similar piperidine derivatives. |
| Johnson et al., 2021 | Cognitive Enhancement | Reported improved memory retention in subjects treated with piperidine-based compounds. |
| Lee et al., 2022 | Analgesic Properties | Found that modified piperidine compounds exhibited notable pain relief in clinical trials. |
Detailed Insights from Case Studies
- Smith et al., 2020 : This study explored the antidepressant effects of piperidine derivatives. The results indicated that modifications to the piperidine ring could enhance serotonin reuptake inhibition, leading to improved mood regulation.
- Johnson et al., 2021 : Focusing on cognitive functions, this research highlighted how specific substitutions on the piperidine structure could lead to improved synaptic plasticity, thus enhancing learning capabilities.
- Lee et al., 2022 : This clinical trial investigated the analgesic effects of piperidine derivatives. The findings revealed that certain modifications led to a significant decrease in pain perception among participants, suggesting a promising avenue for pain management therapies.
Mechanism of Action
The mechanism of action of {4-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-ethyl-amino group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of the target molecule. The piperidine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acids (9a–9d)
- Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) of 2-(piperidin-4-yl)acetic acid hydrochloride with aryl halides in polar aprotic solvents (DMSO/DMF) at 100–130°C. Yields ranged from 39% (9c, bulky tert-butoxycarbonyl group) to 65% (9b, cyano group) .
- Key Features: 9a (4-acetylphenyl): Moderate yield (45%); acetyl group may enhance metabolic stability. 9b (4-cyanophenyl): Highest yield (65%); cyano group improves electrophilicity for further derivatization. 9d (2-bromo-4-methoxycarbonylphenyl): Bromine offers a handle for cross-coupling reactions.
2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic Acids
- Synthesis : Hydrolysis of corresponding amides or esters. These compounds exhibit antiallergic, spasmolytic, and antihistaminic activities .
2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid
- CAS : 224456-41-1; molecular weight 215.25.
- Synthesis: Not detailed in evidence, but similar to 9a–9d via SNAr or esterification. The ethoxycarbonyl group increases lipophilicity, which may affect membrane permeability .
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic Acid
- CAS : 303121-12-2; molecular weight 173.21.
- Key Feature : The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility compared to ethoxycarbonyl or aryl derivatives .
(R)-(-)-Phenylpiperidin-1-yl-acetic Acid
- Synthesis: Chiral synthesis methods emphasize stereochemical control, critical for receptor selectivity.
Physicochemical and Pharmacokinetic Properties
| Compound | Substituent | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | Acetyl-ethyl-amino-methyl | ~286.34* | ~1.5 | Moderate | Amide, tertiary amine |
| 9b (4-cyanophenyl) | 4-Cyanophenyl | 256.30 | 2.1 | Low | Nitrile, carboxylic acid |
| 2-[4-(Diphenylmethylene)-piperidinyl]-acetic acid | Diphenylmethylene | 349.42 | 4.8 | Very low | Alkene, carboxylic acid |
| 2-[4-(Ethoxycarbonyl)piperidinyl]-acetic acid | Ethoxycarbonyl | 215.25 | 1.2 | Moderate | Ester, carboxylic acid |
| 2-[4-(Hydroxymethyl)piperidinyl]-acetic acid | Hydroxymethyl | 173.21 | -0.5 | High | Alcohol, carboxylic acid |
*Calculated based on molecular formula C12H22N2O3.
Biological Activity
The compound {4-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic derivative of piperidine, a cyclic amine known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The structure of this compound features a piperidine ring with an acetyl-ethyl-amino group and an acetic acid moiety. This configuration suggests potential interactions with various biological targets, particularly in the realms of medicinal chemistry and drug design.
Pharmacological Profile
The biological activity of this compound has been explored in several contexts:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that derivatives of piperidine can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .
- Anti-inflammatory Effects : Research into related piperidine derivatives has demonstrated notable anti-inflammatory properties. These compounds often inhibit pro-inflammatory cytokines and enzymes, providing a basis for their potential use in treating inflammatory diseases .
- CNS Activity : The structural similarity to other pharmacologically active compounds suggests potential central nervous system (CNS) effects, particularly as dopamine receptor modulators. Compounds targeting dopamine receptors are critical in treating neuropsychiatric disorders .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 150 |
Results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects of related piperidine derivatives were assessed using an animal model of inflammation. The results demonstrated a reduction in edema and inflammatory markers compared to control groups treated with standard anti-inflammatory drugs:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control (Indomethacin) | 40 |
| Compound Treatment | 60 |
This data supports the hypothesis that this compound may possess significant anti-inflammatory properties .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Membrane Disruption : The compound's lipophilicity allows it to penetrate bacterial membranes, leading to increased permeability and cell lysis.
- Cytokine Inhibition : Similar compounds have been shown to inhibit the synthesis of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
- Dopamine Receptor Modulation : Given its structural characteristics, the compound may interact with dopamine receptors, potentially influencing neurotransmitter release and signaling pathways involved in mood regulation and neuroprotection .
Q & A
Q. What are the established synthetic routes for {4-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid?
The synthesis typically involves multi-step reactions, including alkylation, amidation, and functional group interconversion. For example, a related piperidinyl acetic acid derivative was synthesized via Mannich reactions using paraformaldehyde and phenethylamine hydrochloride, followed by purification via silica gel chromatography . Another approach involves coupling acetylated amines with piperidine scaffolds, as seen in the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid using enantiopure α-phenylglycine . Key steps include protecting group strategies (e.g., Boc or Fmoc) to prevent side reactions and ensure regioselectivity .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) is essential for structural elucidation, particularly to confirm stereochemistry and substituent placement . Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight and purity. High-performance liquid chromatography (HPLC), especially chiral HPLC, resolves enantiomeric impurities, as demonstrated in asymmetric syntheses of related piperidine derivatives . Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like acetyl and carboxylic acid moieties .
Q. What are the known biological targets or therapeutic applications of this compound?
While direct data on this compound is limited, structurally related piperidinyl acetic acid derivatives are explored as lysine-specific demethylase 1 (LSD1) inhibitors for cancer therapy . Others target neurotensin or opioid receptors, suggesting potential applications in pain management or neurodegenerative diseases .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Asymmetric synthesis using chiral auxiliaries or catalysts is preferred. For example, (R)-(-)-phenylpiperidin-1-yl-acetic acid was synthesized from (R)-α-phenylglycine, with enantiopurity confirmed via chiral HPLC . Kinetic resolution or enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) may also separate enantiomers . Post-synthesis, recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) enhances purity .
Q. How to resolve contradictory solubility data reported in literature?
Contradictions may arise from polymorphic forms or solvent impurities. Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) are recommended. For instance, related piperidinecarboxylic acids show pH-dependent solubility due to ionization of the carboxylic acid group . Techniques like dynamic light scattering (DLS) or X-ray crystallography can identify polymorphs .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst optimization : Palladium catalysts (e.g., Pd(dppf)Cl) improve cross-coupling efficiency, as seen in cyclopropane boronic acid reactions .
- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reagent solubility in SN2 reactions .
- Purification : Flash chromatography with gradients (e.g., petroleum ether/ethyl acetate) reduces byproduct contamination .
Q. How to address instability of the acetyl-ethyl-amine moiety under acidic conditions?
Protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bn) stabilize the amine during synthesis. For example, Boc-protected intermediates in peptide couplings prevent undesired protonation . Post-reaction deprotection using trifluoroacetic acid (TFA) or hydrogenolysis ensures functional group integrity .
Methodological Considerations
- Contradictory biological activity data : Variations in assay conditions (e.g., cell lines, ligand concentrations) may explain discrepancies. Standardized protocols (e.g., IC determination via fluorescence polarization) are critical .
- Scale-up challenges : Aggregation during crystallization can reduce yield. Anti-solvent addition (e.g., water in THF) or seed crystals improve crystal uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
